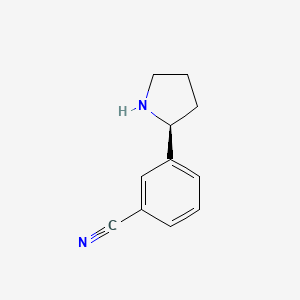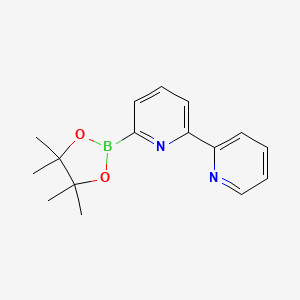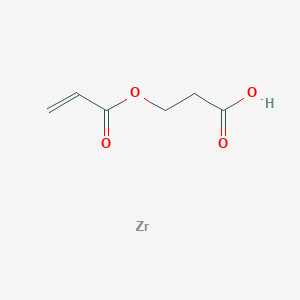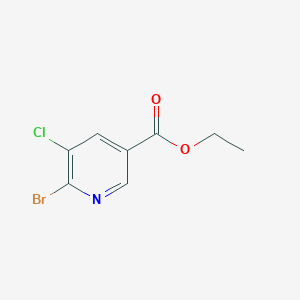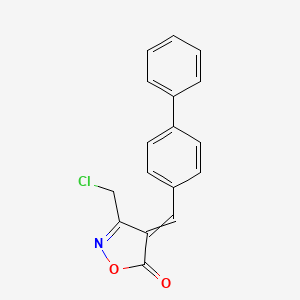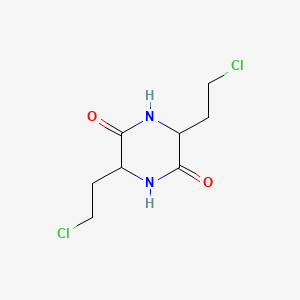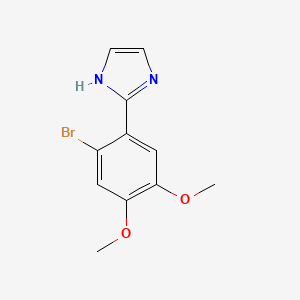![molecular formula C10H14N4O2 B11724161 (Z)-N'-hydroxy-2-{3-[(N'-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide](/img/structure/B11724161.png)
(Z)-N'-hydroxy-2-{3-[(N'-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of amidoximes, which are known for their ability to undergo various chemical transformations and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination. One efficient method includes the use of methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids as intermediates. The reaction conditions often involve the use of suitable solvents and catalysts to facilitate the coupling and hydroxyamination processes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the amidoxime group to amidine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amidoxime group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include oximes, nitriles, amidines, and substituted derivatives, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide is used as a building block in the synthesis of peptidomimetics and other complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
The compound has shown potential as a nitric oxide donor, which can be utilized in biological studies to investigate the role of nitric oxide in various physiological processes. It also serves as an inhibitor of certain enzymes, making it valuable in enzymology research .
Medicine
In medicine, (Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide is explored for its potential therapeutic applications, particularly as a prodrug that can enhance the bioavailability of active pharmaceutical ingredients. Its ability to release nitric oxide also makes it a candidate for cardiovascular research .
Industry
The compound’s stability and reactivity make it suitable for use in industrial applications, such as the development of new materials and catalysts. Its role as a precursor in the synthesis of complex organic compounds is particularly valuable in the pharmaceutical and chemical industries .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide involves its conversion to active forms that can interact with molecular targets. The amidoxime group can be enzymatically reduced to amidine, which then interacts with specific enzymes or receptors. This interaction can modulate biochemical pathways, leading to the desired biological effects, such as enzyme inhibition or nitric oxide release .
Comparison with Similar Compounds
Similar Compounds
(Z)-Methyl 3-((2’-(N’-hydroxycarbamimidoyl)biphenyl-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate: An impurity of Azilsartan, used in hypertension treatment.
3-(N’-Hydroxycarbamimidoyl)benzoic acid: Known for its role in peptidomimetic synthesis and biological activity.
Uniqueness
(Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide stands out due to its dual amidoxime groups, which provide unique reactivity and biological activity. Its ability to act as a nitric oxide donor and enzyme inhibitor makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C10H14N4O2 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-[3-[(2E)-2-amino-2-hydroxyiminoethyl]phenyl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H14N4O2/c11-9(13-15)5-7-2-1-3-8(4-7)6-10(12)14-16/h1-4,15-16H,5-6H2,(H2,11,13)(H2,12,14) |
InChI Key |
ADKBSRANTRLSTM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C/C(=N\O)/N)CC(=NO)N |
Canonical SMILES |
C1=CC(=CC(=C1)CC(=NO)N)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B11724078.png)
![[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine](/img/structure/B11724083.png)
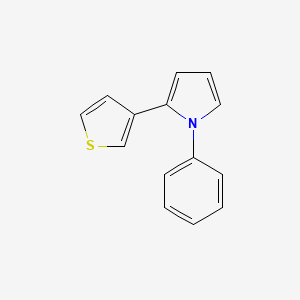
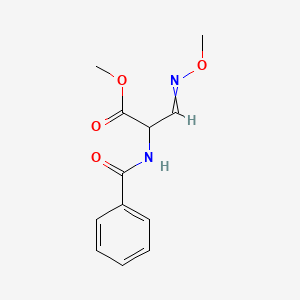
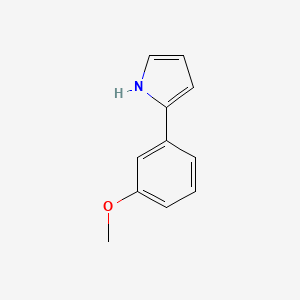
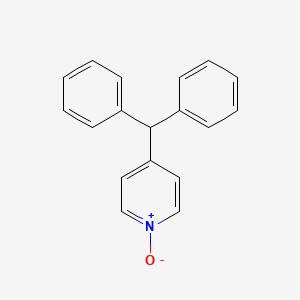
![2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11724110.png)
